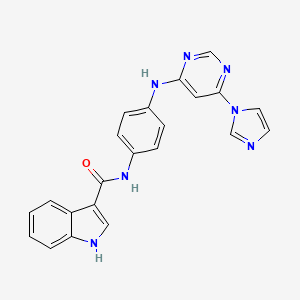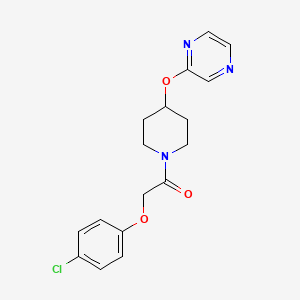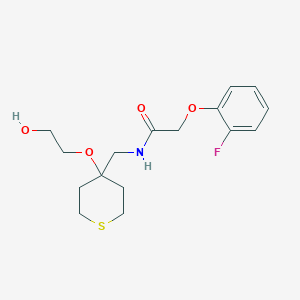![molecular formula C16H14BrN3O4S2 B2936876 1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-45-2](/img/structure/B2936876.png)
1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a nitrophenyl group, a sulfonyl group, a methylsulfanyl group, and an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and nitrophenyl groups are aromatic rings, which contribute to the stability of the molecule. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the presence of the polar sulfonyl and nitro groups could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Potential Pesticidal Activity
A study highlighted the synthesis of tribromomethyl phenyl sulfone derivatives with potential pesticidal activity. This research suggests the use of a halogenmethylsulfonyl moiety, similar to the one in the compound , in the development of active herbicides and fungicides. The derivatives synthesized could be effective as novel pesticides (Borys, Korzyński, & Ochal, 2012).
Reactivity in Nucleophilic Displacements
Another research focused on the reactivity of arylthiols in displacing bromo and iodo groups activated by nitro substituents in halo-nitroimidazoles. This study indicates that the bromo compounds like the one are slightly more reactive than their iodo analogues, emphasizing their potential utility in chemical syntheses involving nucleophilic displacement reactions (Kulkarni & Grimmett, 1987).
Therapeutic Activity Against Anticholinesterase Intoxication
Research on quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole, incorporating various side chains including sulfone, demonstrated significant influence on toxicity and antidotal effectiveness against anticholinesterase intoxication. These findings suggest potential therapeutic applications for compounds like the one being studied (Goff et al., 1991).
Antibacterial Properties
A sulfonamide compound similar in structure showed good activity against aerobic and anaerobic Gram-positive and Gram-negative bacteria. This indicates that the compound might also exhibit antimicrobial properties, making it a candidate for further study in this area (Bertolini et al., 1989).
Mecanismo De Acción
Direcciones Futuras
The study and application of “1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole” could potentially be a field of interest in organic chemistry and related disciplines. Its complex structure and the presence of several functional groups offer numerous possibilities for chemical reactions and syntheses .
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUSNZQJYTNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2936801.png)
![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2936804.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)


